N-Ethyl vs. N-Methyl Analog: Enhanced Lipophilicity (LogP) for Increased Membrane Permeability
The N-ethyl derivative (free base) exhibits a calculated LogP of 1.17, compared to a predicted LogP of approximately -0.36 to 0.77 for the N-methyl analog (N-methyltetrahydro-2H-pyran-4-amine), based on vendor data and computational models [1]. This represents a lipophilicity increase of roughly 0.4 to 1.5 log units, which is significant for passive membrane diffusion and correlates with improved oral absorption and blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 1.17 |
| Comparator Or Baseline | N-methyltetrahydro-2H-pyran-4-amine (Calculated LogP: -0.36 to 0.77) |
| Quantified Difference | Increase of 0.40–1.53 log units |
| Conditions | Calculated values from computational models (ALOGPS, ChemAxon) and vendor-reported data. |
Why This Matters
Higher LogP indicates greater membrane permeability, which is a critical factor for oral bioavailability and CNS penetration in drug development programs.
- [1] Molbase. N-ethyltetrahydro-2H-pyran-4-amine. Chemical Database Entry. Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
